molecular formula C12H14N2O B1626908 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol CAS No. 25473-75-0

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol

Cat. No.: B1626908
CAS No.: 25473-75-0
M. Wt: 202.25 g/mol
InChI Key: LJWYBCXJJVUBAZ-UHFFFAOYSA-N
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Description

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is a chemical compound with the molecular formula C12H14N2O It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar cyclization reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole derivatives, while substitution reactions can produce a variety of substituted carbazoles.

Mechanism of Action

The mechanism of action of 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-amino-6,7,8,9-tetrahydro-5H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h2,4,6-7,14-15H,1,3,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWYBCXJJVUBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571749
Record name 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25473-75-0
Record name 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.871 gm (2.98 mMol) 6-benzyloxy-3-amino-1,2,3,4-tetrahydro-9H-carbazole in 200 mL ethanol were added about 2.0 gm Raney Nickel and hydrogen introduced to the reaction mixture under balloon pressure. After stirring for 18 hours at room temperature the balloon was refilled with hydrogen and the reaction stirred an additional 3 days at room temperature. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to give a colorless solid. The residual solid was subjected to silica gel chromatography, eluting with 80:15:5 dichloromethane:menthanol:ammonium hydroxide. Fractions shown to contain product were combined and concentrated under reduced pressure to give 0.335 gm (56%) of the title compound.
Name
6-benzyloxy-3-amino-1,2,3,4-tetrahydro-9H-carbazole
Quantity
0.871 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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